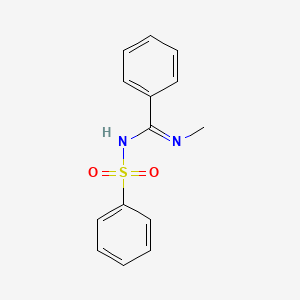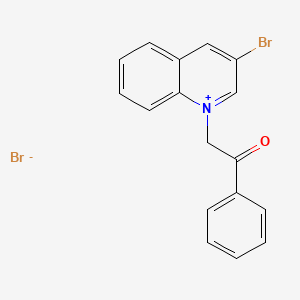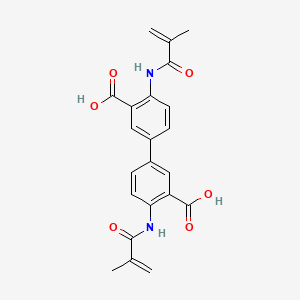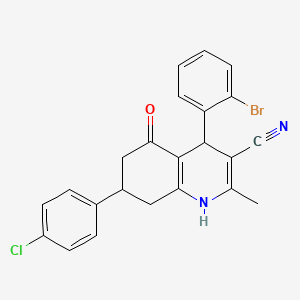
5-nitro-N,N'-bis(1-phenylethyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N,N'-bis(1-phenylethyl)isophthalamide, commonly known as NBPI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NBPI belongs to the class of nitroaromatic compounds and is known for its antibacterial, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of NBPI is still not fully understood. However, it is believed that NBPI exerts its antibacterial and antifungal activities by disrupting the bacterial and fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
NBPI has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. NBPI has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using NBPI in lab experiments is its potent antibacterial and antifungal activities, making it a useful tool for studying bacterial and fungal infections. However, one of the limitations of using NBPI is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on NBPI. One potential area of research is its use in the treatment of bacterial and fungal infections. Another area of research is its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of NBPI and its potential toxicity.
Synthesis Methods
NBPI can be synthesized using various methods, including the reaction of isophthalic acid with 1-phenylethylamine, followed by nitration of the resulting product with nitric acid. Another method involves the reaction of isophthalic acid with 1-phenylethylamine, followed by the reaction with nitrous acid to produce the nitroso intermediate, which is then reduced to NBPI using sodium dithionite.
Scientific Research Applications
NBPI has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). NBPI has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
Properties
IUPAC Name |
5-nitro-1-N,3-N-bis(1-phenylethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16(18-9-5-3-6-10-18)25-23(28)20-13-21(15-22(14-20)27(30)31)24(29)26-17(2)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNLKDYUUFSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)



![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

